molecular formula C14H18N2O B11878123 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol

4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol

Cat. No.: B11878123
M. Wt: 230.31 g/mol
InChI Key: DOKFFQBBXTWYCG-UHFFFAOYSA-N
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Description

4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

The synthesis of 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylisoquinolin-1-ol with dimethylamine in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of solvents such as methanol or ethanol. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where the dimethylamino group can be replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol can be compared with other similar compounds, such as:

    4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties, commonly used as a catalyst in organic synthesis.

    Dimethylaminopyridine N-oxide (DMAPO): An effective nucleophilic catalyst in peptide coupling reactions.

    Methylamino- and dimethylaminoquinolines:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

4-[(dimethylamino)methyl]-3-ethyl-2H-isoquinolin-1-one

InChI

InChI=1S/C14H18N2O/c1-4-13-12(9-16(2)3)10-7-5-6-8-11(10)14(17)15-13/h5-8H,4,9H2,1-3H3,(H,15,17)

InChI Key

DOKFFQBBXTWYCG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2C(=O)N1)CN(C)C

Origin of Product

United States

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